molecular formula C25H22BrNO3 B11273087 5-(2-bromophenyl)-3-hydroxy-1-(2-methoxybenzyl)-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-bromophenyl)-3-hydroxy-1-(2-methoxybenzyl)-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11273087
M. Wt: 464.3 g/mol
InChI Key: ADWUDWHVGPFOAA-UHFFFAOYSA-N
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Description

5-(2-BROMOPHENYL)-3-HYDROXY-1-[(2-METHOXYPHENYL)METHYL]-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core with various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-BROMOPHENYL)-3-HYDROXY-1-[(2-METHOXYPHENYL)METHYL]-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the bromophenyl, methoxyphenyl, and methylphenyl groups through electrophilic aromatic substitution or cross-coupling reactions.

    Hydroxylation: Introduction of the hydroxyl group through oxidation reactions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromophenyl group may yield various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-(2-BROMOPHENYL)-3-HYDROXY-1-[(2-METHOXYPHENYL)METHYL]-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(2-Fluorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of the bromophenyl group may impart unique reactivity and biological activity compared to its chloro- and fluoro- analogs. The specific substitution pattern and functional groups contribute to its distinct chemical and physical properties.

Properties

Molecular Formula

C25H22BrNO3

Molecular Weight

464.3 g/mol

IUPAC Name

2-(2-bromophenyl)-4-hydroxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H22BrNO3/c1-16-11-13-17(14-12-16)22-23(19-8-4-5-9-20(19)26)27(25(29)24(22)28)15-18-7-3-6-10-21(18)30-2/h3-14,23,28H,15H2,1-2H3

InChI Key

ADWUDWHVGPFOAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3Br)CC4=CC=CC=C4OC)O

Origin of Product

United States

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